molecular formula C12H16N6O2 B603304 2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(1H-tetraazol-5-yl)acetamide CAS No. 1630824-47-3

2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(1H-tetraazol-5-yl)acetamide

Cat. No.: B603304
CAS No.: 1630824-47-3
M. Wt: 276.29g/mol
InChI Key: MXIMPAANYJKWQX-UHFFFAOYSA-N
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Description

2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(1H-tetraazol-5-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including a pyrrole ring, a tetrahydropyran ring, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(1H-tetraazol-5-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be formed through the cyclization of a 1,5-diol in the presence of an acid catalyst.

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an azide with a nitrile in the presence of a catalyst such as zinc chloride.

    Coupling Reactions: The final step involves coupling the pyrrole, tetrahydropyran, and tetrazole intermediates through amide bond formation using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(1H-tetraazol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione.

    Reduction: The tetrazole ring can be reduced to form an amine.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Pyrrole-2,5-dione derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted acetamides.

Scientific Research Applications

2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(1H-tetraazol-5-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, antimicrobial, or anticancer properties.

    Materials Science: It can be used in the synthesis of novel polymers or as a building block for supramolecular assemblies.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(1H-tetraazol-5-yl)acetamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(1H-tetraazol-5-yl)acetamide
  • **2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(1H-tetrazol-5-yl)acetamide
  • **2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(3H-tetrazol-5-yl)acetamide

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups, which can lead to distinct chemical reactivity and biological activity compared to similar compounds. The combination of a pyrrole ring, tetrahydropyran ring, and tetrazole ring in a single molecule provides a versatile scaffold for various applications.

Properties

CAS No.

1630824-47-3

Molecular Formula

C12H16N6O2

Molecular Weight

276.29g/mol

IUPAC Name

2-(4-pyrrol-1-yloxan-4-yl)-N-(2H-tetrazol-5-yl)acetamide

InChI

InChI=1S/C12H16N6O2/c19-10(13-11-14-16-17-15-11)9-12(3-7-20-8-4-12)18-5-1-2-6-18/h1-2,5-6H,3-4,7-9H2,(H2,13,14,15,16,17,19)

InChI Key

MXIMPAANYJKWQX-UHFFFAOYSA-N

SMILES

C1COCCC1(CC(=O)NC2=NNN=N2)N3C=CC=C3

Origin of Product

United States

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